N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
Description
Chemical Nomenclature and IUPAC Classification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide. The compound bears the Chemical Abstracts Service registry number 1015856-14-0, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C13H14N2OS accurately reflects the compound's atomic composition, consisting of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 246.33 grams per mole.
The structural architecture of this compound encompasses several distinct functional groups that contribute to its classification within multiple chemical categories. The presence of the thiazole ring system, specifically a 2-methyl-1,3-thiazole moiety, places this compound within the broader family of thiazole derivatives. Simultaneously, the benzamide portion of the molecule categorizes it as an amide derivative, establishing a dual classification that reflects its hybrid nature. The ethyl linker connecting these two primary structural components serves as a flexible bridge that influences the overall molecular conformation and potential chemical reactivity.
The Simplified Molecular Input Line Entry System representation of the compound is expressed as CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2, which provides a linear notation that captures the complete molecular structure including the connectivity between atoms. The InChI representation, InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16), offers an additional standardized format for representing the molecular structure that is particularly useful for database searches and computational applications.
Historical Context of Thiazole-Containing Benzamide Derivatives
The development of thiazole-containing benzamide derivatives traces its origins to the foundational work in thiazole chemistry established by the German chemist Hantzsch in 1887, who pioneered the synthetic methodology known as the Hantzsch thiazole synthesis. This classical approach, which involves the condensation reaction of alpha-haloketones with thioamides, laid the groundwork for the systematic exploration of thiazole derivatives and their subsequent incorporation into more complex molecular frameworks.
The historical evolution of thiazole-benzamide hybrid compounds has been driven by the recognition that thiazole rings possess unique electronic properties and biological activities that can be enhanced or modified through conjugation with benzamide functionalities. Early investigations into thiazole derivatives revealed their presence in naturally occurring compounds, particularly in thiamine pyrophosphate, which contains a thiazolium ring that serves as an electron sink in the decarboxylation of alpha-keto acids. This natural occurrence provided the initial impetus for synthetic chemists to explore artificial thiazole derivatives and their potential applications.
The synthesis of N-(thiazol-2-yl)benzamide analogs has been particularly significant in the context of receptor pharmacology, with research demonstrating that these compounds can function as selective antagonists for various biological targets. The work of Jensen and colleagues identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel, representing a significant milestone in the development of thiazole-based pharmacological tools. These findings illustrated the potential for thiazole-benzamide hybrids to serve as lead compounds for drug discovery and development.
The exploration of structure-activity relationships within thiazole-benzamide derivatives has revealed that modifications to the thiazole ring substitution pattern, the length and nature of the linker between the thiazole and benzamide moieties, and the substitution pattern on the benzene ring can dramatically influence the biological and chemical properties of these compounds. Research by investigators studying adenosine receptor antagonists demonstrated that thiazole and thiadiazole derivatives exhibit promising receptor binding properties, with compounds such as N-[4-(2-pyridyl)thiazol-2-yl]benzamides showing adenosine affinities in the micromolar range.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position in heterocyclic chemistry research due to its embodiment of multiple important structural motifs that are central to contemporary medicinal chemistry and materials science. The compound's significance stems from its representation of a successful fusion of thiazole and benzamide pharmacophores, creating a molecular scaffold that combines the unique properties of both heterocyclic systems.
The thiazole ring system present in this compound contributes several important characteristics that enhance its value in research applications. The presence of both nitrogen and sulfur heteroatoms within the five-membered aromatic ring creates a unique electronic environment that influences the compound's reactivity, binding affinity, and physicochemical properties. The aromatic nature of the thiazole ring provides stability while maintaining sufficient reactivity for further chemical modifications, making it an ideal platform for structure-activity relationship studies and lead compound optimization.
The versatility of thiazole-containing compounds in synthetic chemistry has been extensively demonstrated through their participation in various chemical reactions, including alkylation reactions that yield thiazolium cations, and their utility as catalysts in benzoin condensation and Stetter reactions. These synthetic applications highlight the compound's potential as a building block for more complex molecular architectures and its role in advancing synthetic methodologies.
Research applications of this compound span multiple scientific disciplines, reflecting the compound's broad utility. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where it enhances drug efficacy and specificity. The compound's role in agricultural chemistry involves its use in the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact compared to traditional pesticides.
| Research Application | Specific Use | Advantages |
|---|---|---|
| Pharmaceutical Development | Neurological disorder treatments | Enhanced efficacy and specificity |
| Agricultural Chemistry | Agrochemical formulation | Reduced environmental impact |
| Biochemical Research | Enzyme interaction studies | Disease mechanism understanding |
| Material Science | Novel polymer development | Enhanced thermal and mechanical properties |
| Diagnostic Tools | Biological marker detection | Improved sensitivity and specificity |
In biochemical research, the compound proves valuable for studying enzyme interactions and metabolic pathways, thereby aiding researchers in understanding disease mechanisms and identifying potential therapeutic targets. The structural complexity of this compound provides multiple points of molecular recognition that can be exploited in the design of enzyme inhibitors and receptor modulators.
The compound's significance extends to material science applications, where it finds use in developing novel polymers and materials with enhanced thermal and mechanical properties. The rigid aromatic systems combined with the flexible ethyl linker provide a balance of structural rigidity and conformational flexibility that can be advantageous in polymer design and materials engineering.
The incorporation of this compound into diagnostic tools represents another important research application, where the compound's unique structural features contribute to improved sensitivity and specificity in detecting various biological markers. This application is particularly crucial for early disease detection, where the compound's molecular recognition properties can be leveraged to create highly selective diagnostic assays.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJWLMSNWHXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Cyclization via Thiourea Derivatives
Method Overview:
This approach involves the cyclization of substituted benzothiazole derivatives with thiourea or thiourea-like intermediates. The process typically employs in situ generation of reactive intermediates such as α-bromoacteone, which reacts with thiourea derivatives to form the heterocyclic core.
- Starting from 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (or analogous compounds).
- Reaction with bromine in dry acetone in the presence of triethylamine facilitates cyclization, yielding the thiazole ring fused with benzamide functionality.
Benzo[d]thiazol-2-yl)-3-aroylthiourea + Br2 / Triethylamine → N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
- Yield efficiencies range from 70% to 80%.
- Spectroscopic confirmation via IR (C=N, C–S, C–N), NMR (methyl and aromatic signals), and mass spectrometry supports the structure.
One-Pot Multi-Step Synthesis via Thiocyanate Intermediates
Method Overview:
This method involves a three-step process in a single pot, enhancing efficiency and minimizing purification steps. It begins with the formation of 3-thiocyanatoacetylacetone, which then reacts with hydrazine or hydrazide derivatives to form the heterocyclic core.
- Step 1: Reaction of 3-chloroacetylacetone with potassium thiocyanate yields 3-thiocyanatoacetylacetone.
- Step 2: Addition of hydrazine derivatives leads to condensation, forming intermediates.
- Step 3: Refluxing facilitates intramolecular cyclization, producing the target thiazole derivative.
| Step | Reagents & Conditions | Yield (%) | Key Spectral Features |
|---|---|---|---|
| 1 | 3-chloroacetylacetone + KSCN in ethanol | 85 | IR: ν(C=N) ~1650 cm⁻¹; NMR: methyl signals at δ 2.3 ppm |
| 2 | Hydrazine derivatives added, stirred | 80 | NMR: NH signals, aromatic protons |
| 3 | Reflux 6–8 hours | 70-80 | Mass: M+ peak consistent with structure |
- This method yields highly functionalized thiazoles with good purity.
- The process avoids complex chromatography, favoring recrystallization.
Condensation of Benzothiazole Precursors with Acyl Chlorides
Method Overview:
This approach involves acylation of benzothiazole derivatives followed by subsequent cyclization with suitable amines or acyl chlorides to form the benzamide linkage.
- Benzothiazole derivatives are reacted with acyl chlorides in the presence of bases like pyridine or triethylamine.
- The resulting intermediates undergo cyclization with ethylene diamine or related linkers to produce the target compound.
Benzothiazole derivative + Acyl chloride → Intermediate → Cyclization with ethylene diamine → this compound
- Yields typically range from 60% to 75%.
- IR and NMR data confirm the formation of the benzamide and thiazole rings.
Catalytic and Microwave-Assisted Methods
Recent advancements include the use of catalysts or microwave irradiation to accelerate synthesis:
- Catalytic Cyclization: Use of acids or metal catalysts to promote heterocycle formation under milder conditions.
- Microwave-Assisted Synthesis: Rapid heating reduces reaction times from hours to minutes, with comparable yields.
- These methods improve efficiency and environmental sustainability but require precise control of conditions.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Heterocyclic Cyclization | Thiourea derivatives, Br2, triethylamine | Reflux in acetone | 70–80% | High yield, well-characterized | Requires multiple steps |
| One-Pot Synthesis | 3-chloroacetylacetone, KSCN, hydrazine derivatives | Room temperature to reflux | 70–85% | Efficient, minimal purification | Sensitive to reaction timing |
| Acylation of Benzothiazoles | Benzothiazole derivatives, acyl chlorides | Stirring, reflux | 60–75% | Straightforward | Possible side reactions |
| Catalytic/Microwave | Catalysts or microwave | Mild to high energy | 75–85% | Fast, eco-friendly | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .
Anticancer Research
Recent studies have explored its potential as an anticancer agent. For instance, derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines, including melanoma. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, indicating its potential therapeutic applications .
Agricultural Chemistry
Pesticide Formulation
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It provides effective pest control solutions while aiming to reduce environmental impact compared to traditional pesticides. This application is particularly significant given the increasing demand for sustainable agricultural practices .
Biochemical Research
Enzyme Interaction Studies
The compound plays a vital role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. By understanding these interactions, researchers can gain insights into disease mechanisms and identify potential therapeutic targets. This application is crucial for advancing knowledge in fields such as pharmacology and toxicology .
Material Science
Development of Novel Materials
this compound is also applied in material science for developing new polymers and materials with enhanced thermal and mechanical properties. These advancements benefit industries such as automotive and aerospace, where material performance is critical .
Diagnostic Tools
Improving Diagnostic Assays
This compound has been incorporated into various diagnostic assays, improving their sensitivity and specificity in detecting biological markers. Such improvements are essential for early disease detection and monitoring, potentially leading to better patient outcomes .
Data Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis; anticancer research | Enhanced drug efficacy; targeted therapies |
| Agricultural Chemistry | Formulation of agrochemicals | Effective pest control; reduced environmental impact |
| Biochemical Research | Studying enzyme interactions; metabolic pathways | Insights into disease mechanisms |
| Material Science | Developing polymers with enhanced properties | Improved performance in industrial applications |
| Diagnostic Tools | Incorporation into diagnostic assays | Increased sensitivity and specificity |
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of this compound derivatives on melanoma cell lines. Results showed significant inhibition of cell growth, suggesting potential applications in cancer therapy .
- Enzyme Interaction : Research demonstrated how this compound interacts with specific enzymes involved in metabolic pathways, providing valuable data for drug development aimed at treating metabolic disorders .
- Agrochemical Efficacy : Field trials using formulations containing this compound indicated improved pest control efficacy compared to conventional pesticides while maintaining lower toxicity levels to non-target organisms .
Mechanism of Action
The mechanism of action of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Differentiators and Implications
- Heterocycle Effects : Thiazole rings (as in the target compound) may confer distinct electronic properties compared to isoxazole or thiadiazole analogs, influencing solubility and binding interactions.
- Substituent Impact : Methoxy groups (e.g., Rip-B) enhance hydrophilicity, whereas methylthio or acetyloxy groups (e.g., ) may alter metabolic stability.
- Synthetic Accessibility : High-yield routes (e.g., 95% in ) contrast with moderate yields (80% in Rip-B), highlighting the role of substituent complexity in synthesis efficiency.
Biological Activity
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is a compound that has garnered attention in various fields, particularly in pharmaceutical development, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's potential as a pharmacological agent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with thiazole derivatives can modulate cellular pathways involved in cancer progression and other diseases. For instance, studies have shown that modifications on the thiazole ring can significantly affect antimigration activity in cancer cells by altering cytoskeletal dynamics .
Anticancer Properties
Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. For example, a study demonstrated that certain thiazole compounds exhibited strong inhibition of cell migration and growth in cancer cell lines, suggesting their role in targeting fascin-mediated pathways .
Table 1: Antimigration Efficacy of Thiazole Derivatives
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| 5o | 0.218 | High |
| 5p | 0.245 | High |
| 5l | 1.945 | Moderate |
Enzyme Inhibition
This compound has also been explored for its inhibitory effects on various enzymes. For instance, derivatives of thiazole have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound ID | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | II | 1.47 |
| β-secretase | III | 0.039 |
Case Studies
- Study on Cancer Cell Lines : A specific case study involving MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell migration by approximately 80% at concentrations of 10 μM . This highlights the compound's potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of thiazole derivatives indicated that certain analogs could enhance neuronal survival under stress conditions, suggesting their utility in developing treatments for neurological disorders .
Research Findings
The biological activity of this compound has been corroborated by various research findings:
- Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Antioxidant Properties : Studies have shown that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-(2-methylthiazol-5-yl)ethylamine and benzoyl chloride derivatives. Optimize reaction conditions using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in aprotic solvents (e.g., dichloromethane or pyridine). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Confirm proton environments (e.g., thiazole protons at δ 7.2–8.0 ppm, amide NH at δ 8.5–9.0 ppm) and carbon assignments.
- FT-IR : Identify characteristic bands (amide C=O stretch at ~1650 cm⁻¹, thiazole C-S at ~690 cm⁻¹).
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding patterns) .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer :
- HPLC-UV : Use a C18 column with acetonitrile/water (60:40 v/v) mobile phase; retention time and peak integration confirm ≥95% purity.
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values).
- Mass spectrometry (EI or ESI) : Confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding interactions between this compound and biological targets be investigated?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes.
- Density Functional Theory (DFT) : Model intermolecular interactions (e.g., thiazole S···H-N hydrogen bonds) using software like Gaussian.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies resolve contradictions in reported biological activities of thiazole-containing benzamides?
- Methodological Answer :
- Meta-analysis : Systematically compare studies, focusing on assay conditions (e.g., cell lines, incubation time).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiazole substituents (e.g., methyl → ethyl) to isolate critical functional groups.
- Reproducibility assays : Validate activity in standardized models (e.g., MTT assays for cytotoxicity) under controlled pH and solvent conditions .
Q. How can metabolic stability and degradation pathways of this compound be elucidated?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human/rat microsomes (37°C, NADPH cofactor) and analyze metabolites via LC-HRMS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
- Degradant identification : Expose to oxidative (H2O2) and hydrolytic (acid/base) conditions; isolate products via preparative TLC .
Q. What computational methods predict physicochemical properties of this compound?
- Methodological Answer :
- QSPR models : Use ACD/Percepta or ChemAxon to calculate logP (2.1–2.5), aqueous solubility (0.1–1.0 mg/mL), and pKa (amide NH ~9.5).
- Molecular dynamics simulations : Assess membrane permeability (e.g., Blood-Brain Barrier penetration) using GROMACS .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (S22) and skin contact (S24/25).
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
- Emergency response : Refer to SDS for spill management (e.g., absorb with vermiculite) and first aid (e.g., eye irrigation with saline) .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
